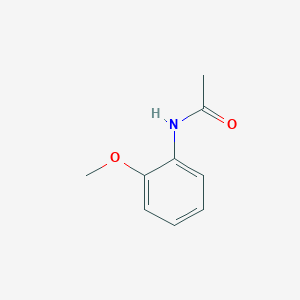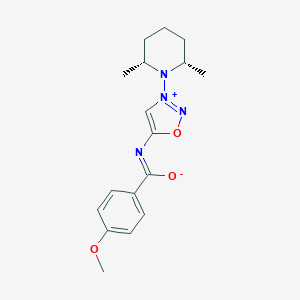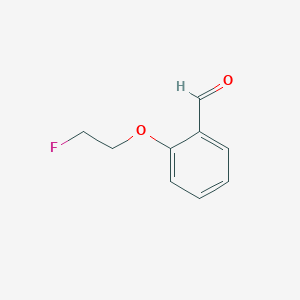
N-(2-Methoxyphenyl)acetamide
概要
説明
N-(2-Methoxyphenyl)acetamide, also known as o-Acetanisidide, is an organic compound with the molecular formula C9H11NO2 and a molecular weight of 165.19 g/mol . It is a white to almost white crystalline powder with a melting point of 70-74°C and a boiling point of 303-305°C . This compound is a member of the methoxybenzenes and acetamides families and is known for its applications in various fields, including chemistry, biology, and industry .
準備方法
Synthetic Routes and Reaction Conditions: N-(2-Methoxyphenyl)acetamide can be synthesized through the acetylation of o-anisidine (2-methoxyaniline) with acetic anhydride or acetyl chloride. The reaction typically occurs under mild conditions, with the presence of a base such as pyridine to neutralize the generated acid . The general reaction is as follows:
C6H4(OCH3)NH2+CH3COCl→C6H4(OCH3)NHCOCH3+HCl
Industrial Production Methods: In industrial settings, the synthesis of this compound often involves the use of acetic anhydride instead of acetyl chloride due to its less corrosive nature and ease of handling. The reaction is carried out in large reactors with efficient mixing and temperature control to ensure high yield and purity .
化学反応の分析
Types of Reactions: N-(2-Methoxyphenyl)acetamide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding nitro or hydroxyl derivatives under specific conditions.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under controlled conditions.
Major Products:
Oxidation: Nitro or hydroxyl derivatives.
Reduction: Amines or other reduced forms.
Substitution: Halogenated or nitrated derivatives.
科学的研究の応用
N-(2-Methoxyphenyl)acetamide has a wide range of applications in scientific research:
作用機序
The mechanism of action of N-(2-Methoxyphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit the activity of enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
類似化合物との比較
N-(2-Methoxyphenyl)acetamide can be compared with other similar compounds such as:
N-(4-Methoxyphenyl)acetamide: This compound has a similar structure but with the methoxy group at the para position.
N-(2-Hydroxyphenyl)acetamide: The presence of a hydroxyl group instead of a methoxy group significantly alters its chemical properties and reactivity.
N-(2-Chlorophenyl)acetamide: The substitution of a chlorine atom for the methoxy group results in different chemical behavior and applications.
These comparisons highlight the unique properties and applications of this compound, making it a valuable compound in various fields of research and industry.
特性
IUPAC Name |
N-(2-methoxyphenyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2/c1-7(11)10-8-5-3-4-6-9(8)12-2/h3-6H,1-2H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGOFNVXHDGQVBG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=CC=C1OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0052623 | |
| Record name | N-(2-Methoxyphenyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0052623 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Tan powder; [Sigma-Aldrich MSDS] | |
| Record name | N-(2-Methoxyphenyl)acetamide | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/21199 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Vapor Pressure |
0.0000659 [mmHg] | |
| Record name | N-(2-Methoxyphenyl)acetamide | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/21199 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
93-26-5 | |
| Record name | N-(2-Methoxyphenyl)acetamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=93-26-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | o-Acetanisidide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000093265 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | o-Acetanisidine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4004 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Acetamide, N-(2-methoxyphenyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | N-(2-Methoxyphenyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0052623 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-(2-methoxyphenyl)acetamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.031 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | O-ACETANISIDIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LPJ345W2VY | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details










Synthesis routes and methods III
Procedure details









Synthesis routes and methods IV
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the key intermolecular interactions observed in the crystal structure of N-(2-Methoxyphenyl)acetamide?
A1: Research using Hirshfeld surface analysis revealed that this compound molecules interact with each other primarily through hydrogen bonding in the crystal structure. [] This analysis helps visualize and quantify these interactions, providing insights into the compound's packing and stability.
Q2: How does the introduction of a bromine substituent affect the crystal packing of this compound derivatives?
A2: In the case of 2-(4-Bromophenyl)-N-(2-methoxyphenyl)acetamide, the presence of the bromine atom leads to additional intermolecular interactions. Besides the N—H⋯O hydrogen bonds, C—H⋯π contacts are also observed, contributing to the formation of chains within the crystal lattice. []
Q3: Can you describe an example of intramolecular hydrogen bonding observed in a derivative of this compound?
A3: In the compound 2-[(1,3-benzoxazol-2-yl)sulfanyl]-N-(2-methoxyphenyl)acetamide, intramolecular hydrogen bonds are formed between the N—H and O, as well as N—H and N atoms. These interactions result in the formation of specific ring motifs (S(5) and S(7)) within the molecule itself. []
Q4: How do researchers utilize computational chemistry to study this compound derivatives?
A4: Density Functional Theory (DFT) calculations were employed to investigate the electronic structure and reactivity of both 2-chloro-N-(2-methoxyphenyl)acetamide (o-acetamide) and 2-(2-methoxyphenylamino)-2-oxoethyl methacrylate (2MPAEMA). [] These calculations provided insights into molecular properties such as HOMO-LUMO gaps, chemical hardness, and electrophilicity, allowing researchers to assess stability and potential toxicity.
Q5: What analytical techniques are commonly employed to characterize this compound and its derivatives?
A5: Various spectroscopic techniques are used to characterize these compounds, including:
- FT-IR spectroscopy: This technique provides information about the functional groups present in the molecule based on their characteristic vibrations. [, ]
- Nuclear Magnetic Resonance (NMR) spectroscopy: Both ¹H and ¹³C NMR are employed to determine the structure and purity of the compound by analyzing the magnetic properties of atomic nuclei. [, ]
- Elemental analysis: This technique confirms the composition of the synthesized compound by determining the percentage of each element present. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl 5H-[1,3]dioxolo[4,5-f]indole-6-carboxylate](/img/structure/B159603.png)












